1-(4-Fluorophenyl)cyclopropaneethanamine
Description
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-8,13H2 |
InChI Key |
UVMYXBXDRHQKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 4-fluorophenylcyclopropyl ketone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Fluorine's electronegativity significantly influences bioactivity when substituted at the para position of aromatic rings. In chalcone derivatives, compound 2j (4-fluorophenyl substitution on ring B) exhibits an IC50 of 4.703 μM, whereas replacing fluorine with methoxy (compound 2p) raises the IC50 to 70.79 μM . This trend aligns with the observation that electron-withdrawing groups (e.g., F, Br) enhance inhibitory potency compared to electron-donating groups (e.g., methoxy).
Table 1: Substituent Effects on Chalcone Derivatives
| Compound | Ring A Substitution | Ring B Substitution | IC50 (μM) |
|---|---|---|---|
| 2j | Br, I, OH (A) | F (B) | 4.703 |
| 2h | Cl, I, OH (A) | OMe (B) | 13.82 |
| 2n | OMe, I, OH (A) | F (B) | 25.07 |
| 2p | OMe, I, OH (A) | OMe (B) | 70.79 |
Cyclopropane Derivatives
The trifluoromethyl analog [1-(4-(trifluoromethyl)phenyl]cyclopropylmethanamine (C11H12F3N, MW: 215.21) shares structural similarities with 1-(4-fluorophenyl)cyclopropaneethanamine but differs in substituent electronic properties. The CF3 group, being more electronegative and bulkier than F, may alter solubility and receptor binding kinetics.
Structural Conformations and Planarity
Such conformational flexibility could similarly affect this compound’s molecular packing or target binding.
Table 2: Physicochemical Properties of Fluorinated Amines
| Compound | Molecular Formula | Molecular Weight | Storage Conditions |
|---|---|---|---|
| 1-(4-Fluorophenyl)-2-methyl-2-propylamine | C10H14FN | 167.2 | -20°C |
| [1-(4-CF3-Ph)cyclopropyl]methanamine | C11H12F3N | 215.21 | 2–8°C |
Data from .
Biological Activity
1-(4-Fluorophenyl)cyclopropaneethanamine is an organic compound that has garnered attention for its potential pharmacological applications, particularly in neuropharmacology. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring attached to a para-fluorinated phenyl group. Its molecular formula is with a molar mass of approximately 151.18 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, which may facilitate its ability to cross the blood-brain barrier, making it a candidate for neurological studies .
Neuropharmacological Potential
Research indicates that compounds with structural similarities to this compound interact with neurotransmitter systems, particularly dopamine and serotonin receptors. Initial investigations suggest that this compound may exhibit selective binding properties, which could lead to significant implications in treating neuropsychiatric disorders .
Key Findings:
- Dopamine Receptor Interaction: Similar compounds have shown affinity for dopamine transporters, which suggests potential use in conditions like ADHD and depression .
- Serotonin Receptor Modulation: The compound may also influence serotonin pathways, which are crucial in mood regulation .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Cyclopropane Ring: Utilizing cyclopropanation reactions.
- Fluorination of Phenyl Group: Employing selective fluorination techniques to achieve the desired para-substitution.
These methods are essential for producing the compound in sufficient purity for biological testing .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cyclopropanamine | Contains a cyclopropane ring; lacks fluorine | Basic structure without substitutions |
| 1-(3-Fluorophenyl)cyclopropanamine | Similar cyclopropane structure; differs at substitution position | Variability in receptor interaction due to position |
| 1-(2-Fluorophenyl)cyclopropanamine | Contains two fluorines | Potentially different pharmacokinetics |
| 1-(4-Methylphenyl)cyclopropanamine | Methyl substitution instead of fluorine | Different lipophilicity affecting bioavailability |
The specificity of the fluorination pattern in this compound alters its electronic properties and biological interactions compared to other compounds, potentially leading to distinct pharmacological profiles .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Dopaminergic Activity: A study evaluated various analogs for their binding affinity at dopamine transporters, revealing that unsubstituted and fluoro-substituted variants exhibited high selectivity .
- Behavioral Assessments: In animal models, compounds similar to this compound demonstrated effects on locomotor activity, suggesting potential applications in treating conditions like anxiety and depression .
Q & A
Q. Critical Data Contradictions :
- Discrepancies in NMR splitting patterns may arise from impurities or diastereomers. Validate purity via HPLC (≥95%) before interpretation .
How can researchers resolve contradictions in reported spectral data for this compound?
Advanced Research Question
Discrepancies often stem from:
- Solvent effects : NMR chemical shifts vary with DMSO vs. CDCl₃.
- Stereoisomerism : Racemic mixtures vs. enantiopure forms alter splitting patterns.
Resolution Strategies : - Reproduce synthesis using literature protocols (e.g., methods).
- Cross-validate with computational NMR tools (e.g., ACD/Labs) and compare with PubChem datasets .
What are the known derivatives of this compound, and how do their reactivities differ?
Basic Research Question
Derivatives include:
Q. Reactivity Trends :
- Primary amine undergoes acylation (e.g., acetyl chloride) for prodrug design.
- Fluorophenyl group participates in Suzuki-Miyaura coupling for biaryl derivatives .
How can computational models predict the pharmacokinetic properties of this compound derivatives?
Advanced Research Question
In silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (2.1 ± 0.3) and blood-brain barrier penetration (High).
- Docking Studies (AutoDock Vina) : Model interactions with 5-HT₂A receptors (binding energy ≤ -8.5 kcal/mol).
Validation : Compare predicted vs. experimental clearance rates (e.g., microsomal stability assays) to refine forcefield parameters .
What safety precautions are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
